molecular formula C25H16Br2O2 B14261542 4,4'-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) CAS No. 169169-49-7

4,4'-(9H-Fluorene-9,9-diyl)bis(2-bromophenol)

Cat. No.: B14261542
CAS No.: 169169-49-7
M. Wt: 508.2 g/mol
InChI Key: ZKTNABJAOZQJCM-UHFFFAOYSA-N
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Description

4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol): is an organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of two bromophenol groups attached to a fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) typically involves the bromination of 4,4’-(9H-Fluorene-9,9-diyl)bis(phenol). The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in 4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The phenolic groups in the compound can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms, resulting in the formation of 4,4’-(9H-Fluorene-9,9-diyl)bis(phenol).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of 4,4’-(9H-Fluorene-9,9-diyl)bis(phenol).

Scientific Research Applications

Chemistry: 4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) is used as a building block in the synthesis of various organic compounds, including polymers and advanced materials

Biology: The compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design inhibitors or modulators of specific biological pathways.

Medicine: Research is ongoing to explore the potential of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) depends on its interaction with specific molecular targets. The bromophenol groups can form hydrogen bonds and other non-covalent interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The fluorene core provides structural rigidity, ensuring that the compound maintains its conformation and interacts effectively with its targets.

Comparison with Similar Compounds

    4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline): This compound has fluorine atoms instead of bromine, which affects its reactivity and applications.

    4,4’-(9H-Fluorene-9,9-diyl)diphenol: Lacks the bromine atoms, making it less reactive in substitution reactions.

    9,9-Bis(4-hydroxyphenyl)fluorene: Similar structure but with different substituents, leading to variations in chemical behavior and applications.

Uniqueness: 4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) is unique due to the presence of bromine atoms, which enhance its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-4-[9-(3-bromo-4-hydroxyphenyl)fluoren-9-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Br2O2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTNABJAOZQJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)Br)C5=CC(=C(C=C5)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634487
Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2-bromophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169169-49-7
Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2-bromophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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